(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Description
Properties
IUPAC Name |
(9aR)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTQSVONRGAROK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2[C@H](C1)CNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthetic Approaches via Cyclization of Amino Alcohols and Halogenated Amides
One classical approach to synthesizing optically pure octahydro-2H-pyrido[1,2-a]pyrazines, closely related to (R)-octahydro-pyrido[1,2-a]pyrazin-4-one, involves the cyclization of amino alcohol precursors through halogenated amides intermediates.
- Starting from chiral amino alcohols, bromo- or chloroamides are formed as key intermediates.
- Subsequent intramolecular cyclization yields the bicyclic octahydro-pyrido[1,2-a]pyrazine framework.
- For example, (4R, 9aS)-1,1,4-triphenyloctahydro-2H-pyrido[1,2-a]pyrazine was synthesized via cyclization of amino alcohol intermediates, demonstrating the method's stereochemical control.
This method is advantageous for accessing enantiomerically pure compounds but may require several steps and purification stages.
One-Pot Nitro-Mannich Reaction Leading to Octahydro-2H-pyrazino[1,2-a]pyrazine Core
A recent and innovative method involves a serendipitous one-pot nitro-Mannich reaction that leads directly to the octahydro-2H-pyrazino[1,2-a]pyrazine core, a close structural analogue of this compound.
- The reaction proceeds via an unexpected nitro group displacement followed by rearrangement.
- This approach significantly shortens the synthesis, bypassing the need for multi-step procedures.
- The reaction typically involves nitromethane, para-formaldehyde, and amine precursors in refluxing ethanol for about 5 hours.
- The product can be further functionalized through acetylation, carbamate formation, or oxidation, demonstrating synthetic versatility.
This method is notable for its efficiency and potential for generating diverse derivatives of the OPP core.
Multi-Step Synthesis from Cyclic Precursors and Peptide Synthesis Strategies
Other reported methods include:
- Starting from cyclic anhydrides and imines via the Castagnoli–Cushman reaction to build the piperazine ring system.
- Peptide synthesis techniques, both solution-phase and solid-phase, have been employed to sequentially construct the bicyclic core by lactamization of α-amino acid precursors.
These methods offer precise control over substituents and stereochemistry but are generally more time-consuming and require advanced synthetic expertise.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents/Conditions | Number of Steps | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclization of amino alcohols via halogenated amides | Amino alcohols, bromo/chloroamides, cyclization | 3–5 | Moderate to High | Good stereocontrol, optically pure | Multi-step, purification intensive |
| One-pot nitro-Mannich reaction | Nitromethane, para-formaldehyde, amines, reflux ethanol | 1 | Moderate (e.g., 45% oxidation step) | Shortest synthesis, versatile | Possible polymerization side reactions |
| Castagnoli–Cushman and peptide synthesis approaches | Cyclic anhydrides, imines, lactamization | Multiple | Variable | Precise substituent control | Time-consuming, requires expertise |
| Pyrido[4,3-d]pyrimidine derivative route | Ortho-amino esters, ethyl isothiocyanatoacetate, POCl3 | Multi-step | Up to 82% (intermediates) | Access to diverse heterocycles | Complex, indirect for target compound |
Chemical Reactions Analysis
Types of Reactions
®-Octahydro-pyrido[1,2-a]pyrazin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation agents.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidation agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
Dopamine Receptor Ligands
One of the primary applications of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one is as a ligand for dopamine receptor subtypes, particularly the D4 receptor. This interaction suggests its utility in treating disorders related to the dopamine system, including schizophrenia and other neuropsychiatric conditions. Research indicates that modulation of dopamine receptors can influence cardiovascular functions and may have implications in managing conditions such as hypertension and heart failure .
Calcium Channel Blockers
This compound has also been explored for its potential as a calcium channel blocker, which can be beneficial in treating various pain conditions, including neuropathic pain and migraine. The ability to modulate calcium channels could lead to new therapeutic avenues for managing chronic pain syndromes and central nervous system disorders .
Synthesis and Derivative Formation
The synthesis of this compound involves several methodologies, which have been optimized for yield and purity. Recent studies have explored one-pot synthesis techniques that simplify the process while maintaining high efficiency. These methods often involve complex chemical reactions that can yield various derivatives with enhanced pharmacological properties .
Several studies have documented the biological activity of this compound and its derivatives:
- Study on Dopamine Modulation : Research demonstrated that compounds derived from this compound exhibited selective binding to dopamine receptors, with implications for treating psychiatric disorders. The study highlighted the importance of structural modifications in enhancing receptor affinity .
- Calcium Channel Blocking Activity : A series of experiments showed that derivatives of this compound effectively blocked calcium channels in vitro, suggesting potential applications in pain management therapies. The findings indicated that specific substitutions on the core structure significantly influenced activity levels .
Mechanism of Action
The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Enantiomers
The (S)-enantiomer of octahydro-pyrido[1,2-a]pyrazin-4-one (CAS: 248914-28-5) shares identical molecular formula and connectivity but differs in stereochemical configuration. Such enantiomeric pairs often exhibit divergent pharmacokinetic or pharmacodynamic profiles, as seen in drugs like thalidomide .
Pyrido-Pyrimidinone Derivatives
Compounds in the 4H-pyrido[1,2-a]pyrimidin-4-one family (–5, 10–12) share a pyrimidinone core but differ in substitution patterns. Key distinctions include:
Table 1: Structural Variations in Pyrido-Pyrimidinone Analogs
Structural Insights :
- Core Saturation: The octahydro structure of the (R)-compound reduces ring strain and enhances stability compared to unsaturated pyrido-pyrimidinones .
- Substituent Effects : Analogs with electron-donating groups (e.g., methoxy in ) improve solubility, while fluorinated or heteroaromatic substituents (e.g., imidazo-pyridinyl in ) enhance target affinity .
- Stereochemical Complexity : Derivatives with chiral centers (e.g., (3R)-3-methylpiperazinyl in ) highlight the role of stereochemistry in modulating receptor interactions .
Piperazine- and Piperidine-Modified Analogs
Piperazine/piperidine rings are common in analogs to enhance binding to amine receptors (e.g., serotonin or dopamine receptors):
The (R)-compound lacks these substituents, suggesting a simpler pharmacophore profile, which may reduce off-target effects but limit potency .
Physicochemical Properties
- Lipophilicity: The octahydro structure of the (R)-compound increases hydrophobicity compared to pyrido-pyrimidinones with polar substituents (e.g., morpholino groups).
Biological Activity
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological activities. This article reviews the biological activity of this compound by synthesizing findings from diverse research studies, including case studies, molecular interactions, and pharmacological applications.
Chemical Structure and Properties
The compound this compound has a molecular formula of CHNO and a molecular weight of approximately 166.20 g/mol. Its structure includes a saturated bicyclic framework that incorporates nitrogen atoms, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 166.20 g/mol |
| Structural Features | Bicyclic nitrogen-containing compound |
Antioxidant Activity
Research indicates that derivatives of pyrido[1,2-a]pyrazines can activate the Nrf2/ARE signaling pathway, which plays a critical role in cellular defense against oxidative stress. Studies have shown that certain analogues can enhance the expression of antioxidant genes, suggesting that this compound may exhibit similar properties by modulating oxidative stress responses in cells .
Neuropharmacological Effects
The compound has been identified as a ligand for dopamine receptor subtypes, particularly the dopamine D4 receptor. This interaction suggests potential applications in treating disorders related to the dopamine system, such as schizophrenia and Parkinson's disease. The ability to selectively bind to these receptors indicates that this compound could be developed into therapeutics targeting dopaminergic pathways .
Case Studies and Research Findings
-
Case Study: Antioxidant Properties
- A study demonstrated that pyrido[1,2-a]pyrazin derivatives could induce the expression of Nrf2-regulated genes in vitro. The findings suggest that this compound may enhance cellular resistance to oxidative damage through Nrf2 activation.
-
Case Study: Dopamine Receptor Interaction
- Research into 2,7-substituted octahydro derivatives showed promising results as dopamine receptor ligands. These compounds exhibited selectivity towards the D4 receptor and demonstrated efficacy in preclinical models for neuropsychiatric disorders.
-
Case Study: Antitumor Efficacy
- Investigations into related pyrazine compounds revealed significant antitumor activity through mechanisms involving immune modulation and direct cytotoxicity against cancer cells. This provides a basis for further exploration of this compound in cancer therapy.
Q & A
Basic: What analytical techniques are most reliable for structural elucidation of (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one?
Answer:
Structural confirmation requires a combination of NMR spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS) , and FT-IR spectroscopy to resolve stereochemistry and functional groups. For example, NMR can distinguish between stereoisomers (e.g., 7R vs. 7S configurations in related octahydro-pyrido-pyrazines) by analyzing coupling constants and splitting patterns . HRMS validates molecular formula, while FT-IR identifies lactam or amine functionalities critical to the scaffold’s reactivity .
Basic: What synthetic strategies are commonly employed to construct the pyrido[1,2-a]pyrazin-4-one core?
Answer:
The core is typically synthesized via cyclization reactions using precursors like amidine hydrochlorides or heterocyclic amines. For instance, refluxing with piperazine or 1,4-diazepane in dioxane under acidic conditions facilitates ring closure . Multi-step protocols involving POCl3-mediated activation or sulfonyl chloride derivatization are also used to introduce substituents .
Advanced: How can stereochemical purity of the (R)-enantiomer be ensured during synthesis?
Answer:
Chiral resolution techniques such as chiral HPLC or enzymatic kinetic resolution are critical. For example, enantiomeric excess can be validated using chiral columns with UV detection, as demonstrated in pharmacopeial assays for related pyrido-pyrimidinones . Alternatively, asymmetric catalysis with chiral ligands (e.g., Pd(TFA)2 in trifluoroacetate-mediated reactions) can bias stereochemistry during synthesis .
Advanced: What methodologies are used to correlate structural modifications with bioactivity in pyrido-pyrazinone derivatives?
Answer:
Structure-activity relationship (SAR) studies involve systematic substitutions at key positions (e.g., N-alkylation or fluorination) followed by in vitro bioassays . For example, introducing a benzisoxazole moiety (as seen in risperidone impurities) enhances receptor binding affinity, validated via competitive radioligand assays . Computational docking (e.g., AutoDock Vina) further predicts binding modes to targets like corticotropin-releasing factor receptors .
Advanced: How are contradictions in biological activity data resolved for structurally similar analogs?
Answer:
Discrepancies often arise from stereochemical impurities or assay variability. Solutions include:
- Re-evaluating synthetic routes to confirm stereochemistry via X-ray crystallography .
- Standardizing bioassays using pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5 for HPLC-based activity screens) .
- Cross-validating results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Advanced: What analytical methods validate purity and quantify trace impurities in pharmacologically relevant derivatives?
Answer:
Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, 254 nm) is standard, as per pharmacopeial guidelines for pyrido-pyrimidinone impurities . LC-MS/MS detects low-abundance contaminants (e.g., des-methyl byproducts), while elemental analysis ensures stoichiometric integrity .
Advanced: How can C-H functionalization strategies expand the derivatization scope of this scaffold?
Answer:
Transition-metal catalysis (e.g., Pd-mediated arylation or Ru-catalyzed alkenylation) enables site-selective modifications. For example, Pd(TFA)2 facilitates trifluoroacetate-mediated couplings at the pyrazinone nitrogen . Photocatalytic methods (e.g., visible-light-induced sulfenylation) further diversify substituents without degrading the fused ring system .
Basic: What safety protocols are critical when handling this compound in lab settings?
Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy.
- Follow waste segregation protocols for halogenated byproducts (e.g., chlorophenyl derivatives), as improper disposal risks environmental contamination .
- Store intermediates at 2–8°C to prevent degradation, as specified for related lactams .
Advanced: How can computational modeling predict metabolic stability of derivatives?
Answer:
In silico tools like Schrödinger’s ADMET Predictor or SwissADME simulate metabolic pathways (e.g., cytochrome P450 oxidation). For instance, logP calculations for fluorinated analogs correlate with improved blood-brain barrier penetration in CNS-targeted compounds . Molecular dynamics (MD) simulations further assess binding persistence to therapeutic targets .
Advanced: What strategies mitigate synthetic challenges in scaling up enantiopure batches?
Answer:
- Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to enhance enantiomeric yield .
- Implement continuous-flow reactors for exothermic steps (e.g., POCl3-mediated cyclization) to improve reproducibility .
- Use DoE (Design of Experiments) to identify critical process parameters (CPPs) affecting stereochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
